molecular formula C23H24ClN5O2 B11404466 7-(2-chlorobenzyl)-1,3-dimethyl-8-[(3-phenylpropyl)amino]-3,7-dihydro-1H-purine-2,6-dione

7-(2-chlorobenzyl)-1,3-dimethyl-8-[(3-phenylpropyl)amino]-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B11404466
M. Wt: 437.9 g/mol
InChI Key: FQNRHODXIIAOFX-UHFFFAOYSA-N
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Description

7-[(2-CHLOROPHENYL)METHYL]-1,3-DIMETHYL-8-[(3-PHENYLPROPYL)AMINO]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a chlorophenyl group, a dimethyl group, and a phenylpropylamino group attached to a purine core. The presence of these functional groups imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(2-CHLOROPHENYL)METHYL]-1,3-DIMETHYL-8-[(3-PHENYLPROPYL)AMINO]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE typically involves multi-step organic reactions. The initial step often includes the preparation of the purine core, followed by the introduction of the chlorophenyl, dimethyl, and phenylpropylamino groups through various substitution reactions. Common reagents used in these reactions include chlorinating agents, methylating agents, and amines. The reaction conditions usually involve controlled temperatures and the use of solvents such as methanol or dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process typically includes purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

7-[(2-CHLOROPHENYL)METHYL]-1,3-DIMETHYL-8-[(3-PHENYLPROPYL)AMINO]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl and purine sites.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and may require catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, the compound is studied for its potential interactions with biological macromolecules. Its structure allows it to bind to specific proteins or nucleic acids, making it a valuable tool for studying biological processes at the molecular level.

Medicine

In medicine, 7-[(2-CHLOROPHENYL)METHYL]-1,3-DIMETHYL-8-[(3-PHENYLPROPYL)AMINO]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In industrial applications, the compound is used in the development of new materials or as a catalyst in various chemical processes. Its unique properties make it suitable for a wide range of industrial applications.

Mechanism of Action

The mechanism of action of 7-[(2-CHLOROPHENYL)METHYL]-1,3-DIMETHYL-8-[(3-PHENYLPROPYL)AMINO]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: A well-known purine derivative with stimulant effects.

    Theophylline: Another purine derivative used in the treatment of respiratory diseases.

    Adenosine: A naturally occurring purine nucleoside involved in various physiological processes.

Uniqueness

Compared to these similar compounds, 7-[(2-CHLOROPHENYL)METHYL]-1,3-DIMETHYL-8-[(3-PHENYLPROPYL)AMINO]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is unique due to its specific functional groups and the resulting chemical and biological properties. Its structure allows for unique interactions with molecular targets, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C23H24ClN5O2

Molecular Weight

437.9 g/mol

IUPAC Name

7-[(2-chlorophenyl)methyl]-1,3-dimethyl-8-(3-phenylpropylamino)purine-2,6-dione

InChI

InChI=1S/C23H24ClN5O2/c1-27-20-19(21(30)28(2)23(27)31)29(15-17-12-6-7-13-18(17)24)22(26-20)25-14-8-11-16-9-4-3-5-10-16/h3-7,9-10,12-13H,8,11,14-15H2,1-2H3,(H,25,26)

InChI Key

FQNRHODXIIAOFX-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCCCC3=CC=CC=C3)CC4=CC=CC=C4Cl

Origin of Product

United States

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